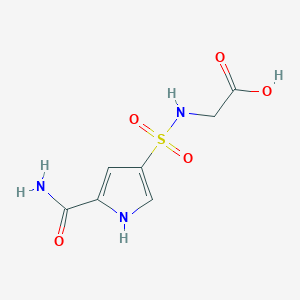

2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid

Beschreibung

2-(5-Carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid (CAS: 1354961-61-7) is a sulfonamide derivative featuring a pyrrole core substituted with a carbamoyl group at position 5 and a sulfonamido-acetic acid moiety at position 2. This structure combines key pharmacophoric elements:

- Pyrrole ring: A heterocyclic aromatic system that enhances π-π stacking interactions in biological targets.

- Carbamoyl group (-CONH₂): Imparts hydrogen-bonding capability, critical for target recognition.

- Sulfonamido (-SO₂NH-): A hallmark of sulfa drugs, often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase).

- Acetic acid (-CH₂COOH): Enhances solubility and facilitates salt formation for improved bioavailability.

Eigenschaften

IUPAC Name |

2-[(5-carbamoyl-1H-pyrrol-3-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O5S/c8-7(13)5-1-4(2-9-5)16(14,15)10-3-6(11)12/h1-2,9-10H,3H2,(H2,8,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCXEOJICUSOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)NCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Construction of the Pyrrole Core and Functional Groups

- The pyrrole ring with the carbamoyl substituent can be synthesized starting from pyrrole-2,5-dicarboxylate derivatives, which undergo selective hydrolysis and amide formation to yield 5-carbamoyl-1H-pyrrole-2-carboxylic acid intermediates. This intermediate is a key precursor for further functionalization.

- Typical preparation involves acid-catalyzed hydrolysis of pyrrole dicarboxylates followed by purification steps such as ethanol extraction and chromatography, yielding around 18% isolated product.

Introduction of the Sulfonamido Group

- The sulfonamido moiety is introduced by coupling the pyrrole intermediate with sulfonyl chlorides or sulfonamide derivatives.

- A representative method involves reacting a pyrrole amine derivative with sulfonyl chlorides under controlled temperature (0–5°C) in pyridine or other polar aprotic solvents to form sulfonamido linkages.

- The reaction is typically carried out portionwise with stirring, followed by prolonged reaction time at low temperature, precipitation, filtration, and recrystallization to purify the product.

Coupling with Acetic Acid Derivatives

- The acetic acid moiety linked via the sulfonamido nitrogen is introduced through amidation or esterification reactions.

- Carbodiimide coupling agents such as 1,1'-carbonyldiimidazole (CDI) or HATU are commonly used to activate the carboxylic acid group of acetic acid derivatives, facilitating nucleophilic attack by the sulfonamide nitrogen.

- Reaction conditions typically involve mild bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM), with reaction monitoring by thin-layer chromatography (TLC) or NMR spectroscopy.

Detailed Synthetic Route Example

Analytical Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR):

- ^1H-NMR signals characteristic of pyrrole protons (δ ~6.7 ppm), carbamoyl NH (δ ~12.2 ppm), and carboxylic acid protons (δ ~12.7 ppm) confirm the structure.

- Coupling constants and chemical shifts are used to monitor reaction progress and confirm substitution patterns.

Infrared Spectroscopy (FT-IR):

- Strong absorption bands at ~1670 cm⁻¹ (C=O stretch of amide and acid groups) and ~1550 cm⁻¹ (amide N-H bend) validate the presence of key functional groups.

Mass Spectrometry (LC-MS/ESI-MS):

- Molecular ion peaks corresponding to the expected molecular weight (~154 g/mol for the pyrrole acid intermediate) confirm molecular identity and purity.

-

- High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for monitoring reaction completion and purity assessment.

Research Findings and Optimization Insights

- Reaction temperature control (0–5°C) during sulfonylation is critical to minimize side reactions and improve yield.

- Use of coupling agents like CDI and HATU enhances amidation efficiency, allowing mild reaction conditions that preserve sensitive functional groups.

- Acidification to pH ~3 after hydrolysis steps aids in precipitating the desired pyrrole acid intermediate, facilitating isolation.

- Purification by recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) improves compound purity and crystallinity, important for further applications.

- Computational studies (e.g., density functional theory) can predict reactivity at carbamoyl and sulfonamido sites, guiding synthetic route design and reaction condition optimization.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anti-inflammatory Agents : Research indicates that compounds with pyrrole structures can exhibit anti-inflammatory properties. The sulfonamide group in 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid may enhance its efficacy in targeting inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .

- Cancer Treatment : The compound's ability to inhibit protein arginine deiminase (PAD4), an enzyme linked to cancer progression, suggests potential applications in oncology. PAD4 is involved in citrullination processes that can lead to tumorigenesis. Inhibitors of PAD4 have shown promise in reducing tumor growth in various cancer models .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, which could extend to this compound. Its structure may allow it to interfere with microbial cell wall synthesis or function as a metabolic inhibitor .

Biochemical Research

- Enzyme Inhibition Studies : This compound has been utilized in studies aimed at understanding the mechanisms of enzyme inhibition, particularly concerning PAD4 and its role in immune responses. The inhibition of PAD4 has implications for treating autoimmune diseases, where citrullination plays a critical role .

- Metabolic Studies : Isotopically labeled derivatives of similar compounds are employed in metabolic studies to trace biochemical pathways and understand drug metabolism. The unique structure of this compound could facilitate such studies by providing insights into its metabolic fate in biological systems .

Case Study 1: Inhibition of PAD4

A study published in the Journal of Immunology highlighted the effectiveness of PAD4 inhibitors, including derivatives similar to this compound, in reducing inflammation and joint damage in animal models of rheumatoid arthritis. The results demonstrated a significant decrease in inflammatory markers and improved clinical outcomes .

Case Study 2: Anticancer Properties

Research conducted on the effects of PAD4 inhibition on cancer cell lines showed that compounds with similar structures could induce apoptosis and inhibit cell proliferation. This suggests that this compound may also exhibit anticancer properties through similar mechanisms .

Wirkmechanismus

The mechanism by which 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

| Compound (CAS) | Core Structure | Functional Groups | Molecular Weight* | Inferred Properties |

|---|---|---|---|---|

| 1354961-61-7 (Target) | Pyrrole | Carbamoyl, sulfonamido, acetic acid | ~275 g/mol | High polarity, moderate solubility in water |

| 202135-67-9 (SY194274) | Pyridazine | Chloro, hydroxyethyl, carboxamide | ~230 g/mol | Lower aromaticity, enhanced hydrophilicity |

| 33425-47-7 (SY194277) | Pyrrolidine dione | Dimethyl, diketone | ~142 g/mol | Rigid planar structure, potential H-bonding |

| 1354951-22-6 (SY194280) | Benzoxazine | Bromo, sulfonyl chloride, oxazinone | ~330 g/mol | Reactive intermediate, low aqueous stability |

*Molecular weights are approximate based on formula calculations.

Key Differences and Implications

Core Heterocycle: The target’s pyrrole (5-membered, aromatic) contrasts with SY194274’s pyridazine (6-membered, di-aza) and SY194277’s pyrrolidine dione (saturated, non-aromatic). Pyrrole’s aromaticity may enhance binding to hydrophobic enzyme pockets, while pyridazine’s electron-deficient nature could alter charge distribution .

Functional Groups: The sulfonamido-acetic acid in the target compound is absent in SY194277 (diketone) and SY194280 (sulfonyl chloride). Sulfonamides are known for strong enzyme inhibition, whereas sulfonyl chlorides (SY194280) are typically synthetic intermediates .

Reactivity and Stability: SY194280’s sulfonyl chloride group is highly reactive, limiting its direct therapeutic use but making it valuable for conjugations.

Biologische Aktivität

2-(5-Carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a sulfonamide and a carboxylic acid group, which contributes to its biological activity. The structural characteristics of pyrrole derivatives often correlate with their pharmacological effects, making them valuable in drug design.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit notable antimicrobial activity . For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains. This is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Activity

The compound has been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of key survival signals like Bcl-2 .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, thereby reducing tumor growth.

- Receptor Modulation : It can interact with various receptors, influencing downstream signaling pathways that regulate cell survival and apoptosis .

Clinical Applications

One notable study explored the use of pyrrole derivatives in treating inflammatory diseases. Patients receiving treatment with compounds similar to this compound reported significant reductions in inflammation markers .

In Vivo Studies

Animal models have demonstrated that administration of this compound leads to decreased tumor size and improved survival rates in models of cancer. These findings support its potential as a therapeutic agent against various malignancies .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Utilize sulfonamide coupling reactions, as demonstrated in sulfonyl chloride intermediates reacting with pyrrole derivatives under anhydrous conditions (e.g., DMF, 0–5°C) .

- Step 2 : Introduce the carbamoyl group via nucleophilic substitution using cyanogen bromide or carbamoyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC and confirm intermediate structures using ESI-MS and H-NMR .

Q. How should researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions in centrosymmetric dimers) using Mo Kα radiation and refinement via SHELX .

- Spectroscopy : Assign H-NMR peaks (e.g., pyrrole protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 10.2–11.5 ppm) and validate via C-NMR and IR (carbamoyl C=O stretch at ~1680 cm) .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be systematically addressed?

- Troubleshooting Framework :

- Replicate Assays : Conduct dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific effects .

- Control Variables : Standardize solvent (e.g., DMSO concentration ≤0.1%) and incubation times to minimize batch variability .

- Mechanistic Studies : Use competitive binding assays or CRISPR knockouts to identify off-target interactions .

Q. What computational strategies are effective for studying target interactions?

- Protocol :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of sulfonamide-binding enzymes (e.g., carbonic anhydrase) to predict binding modes .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and ligand-protein hydrogen bonds .

- Validation : Cross-reference docking scores with experimental IC data to refine scoring functions .

Q. How can structure-activity relationships (SARs) be elucidated for analogs of this compound?

- SAR Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.